molecular formula C4H6N2O B179710 1-methyl-1H-pyrazol-5(4H)-one CAS No. 10234-66-9

1-methyl-1H-pyrazol-5(4H)-one

Cat. No. B179710
CAS RN: 10234-66-9
M. Wt: 98.1 g/mol
InChI Key: NNZXDXMEXBYSRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized . Another compound, 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid, is also mentioned in the literature .

Scientific Research Applications

Application 1: G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activators

  • Summary of the Application : The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which contains a 1-methyl-1H-pyrazol-5(4H)-one moiety, has been identified as a potent and selective GIRK1/2 activator . GIRK channels play a crucial role in regulating the electrical activity of cells, and their activation can have therapeutic benefits in conditions such as pain, epilepsy, and addiction .
  • Methods of Application or Experimental Procedures : The compound was discovered and characterized through lead optimization efforts, which involved pairing a new ether-based scaffold with a novel sulfone-based head group .
  • Summary of Results or Outcomes : The compounds displayed nanomolar potency as GIRK1/2 activators and showed improved metabolic stability over the prototypical urea-based compounds .

Application 2: Synthesis of New Enaminonitrile Derivatives

  • Summary of the Application : The aim of this research was to synthesize new enaminonitrile derivatives using 2-amino benzimidazole as a starting material . A key precursor, N-(1H-benzimidazol-2-yl)carbonylhydrazonoyl cyanide, was prepared by diazotization of 2-amino benzimidazole with malononitrile in pyridine .
  • Methods of Application or Experimental Procedures : The compound was synthesized by coupling 2-amino benzimidazole with malononitrile in pyridine . The resulting compound was then used to prepare new heterocyclic compounds .
  • Summary of Results or Outcomes : The study describes the discovery and characterization of a series of new heterocyclic compounds .

Application 3: Synthesis of New Heterocyclic Compounds

  • Summary of the Application : The aim of this research was to synthesize new heterocyclic compounds using 2-amino benzimidazole as a starting material . A key precursor, N-(1H-benzimidazol-2-yl)carbonylhydrazonoyl cyanide, was prepared by diazotization of 2-amino benzimidazole with malononitrile in pyridine .
  • Methods of Application or Experimental Procedures : The compound was synthesized by coupling 2-amino benzimidazole with malononitrile in pyridine . The resulting compound was then used to prepare new heterocyclic compounds .
  • Summary of Results or Outcomes : The study describes the discovery and characterization of a series of new heterocyclic compounds .

Future Directions

The future directions for the study of “1-methyl-1H-pyrazol-5(4H)-one” could include further synthesis and characterization studies, investigation of its chemical reactions, and exploration of its potential biological activities .

properties

IUPAC Name

2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZXDXMEXBYSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437803
Record name 1-methyl-1H-pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazol-5(4H)-one

CAS RN

10234-66-9
Record name 1-methyl-1H-pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AA Al-Mutairi, FEM El-Baih, HM Al-Hazimi - Journal of Saudi Chemical …, 2010 - Elsevier
Different pyrazolone derivatives were prepared by microwave irradiation and ultrasound assisted methods besides the traditional ones. They were used for synthesis of some …
Number of citations: 37 www.sciencedirect.com
GA Chmutova, ER Ismagilova, GA Shamov - Russian Journal of General …, 2007 - Springer
The effects of specific solvation and self-association of chalcogenpyrazol-5-ones are assessed using nonempirical quantum-chemical, density functional theory (DFT), and MP2 second-…
Number of citations: 1 link.springer.com
PL Zhao, L Wang, XL Zhu, X Huang… - Journal of the …, 2010 - ACS Publications
Cytochrome bc 1 complex (EC 1.10.2.2, bc 1 ), an essential component of the cellular respiratory chain and the photosynthetic apparatus in photosynthetic bacteria, has been identified …
Number of citations: 143 pubs.acs.org
V Ervithayasuporn - 2006 - digital.wpi.edu
Two different synthetic approaches to the synthesis of pyrano [2, 3-c] pyrazoles have been investigated. In one approach, dehydroacetic acid derivatives were treated with …
Number of citations: 2 digital.wpi.edu
O Ahmed, SA Razvi, TKM Rayees… - Indo Am J Pharm …, 2014 - researchgate.net
The growing appeal for biologically alive compounds fabricated multi component reactions attractive. The multi component abstract (MCC) access is abnormally appealing as the …
Number of citations: 4 www.researchgate.net
M Khader, MM Shareef, SH Noorain… - Indo American Journal …, 2015 - researchgate.net
The increasing interest for biologically unique and potent compounds has made multi basic reactions attractive. The multi component abstract (MCC) access is abnormally appealing as …
Number of citations: 2 www.researchgate.net
F Begum, O Ahmed, M Salahuddin… - Indo American Journal …, 2014 - researchgate.net
The growing address for biologically animate compounds has made multi basic reactions attractive. The multi component abstract (MCC) access is abnormally appealing as the …
Number of citations: 2 www.researchgate.net
U Kumar, R Narang, SK Nayak… - Research Journal of …, 2017 - indianjournals.com
Benzimidazole is nitrogen containing heterocyclic organic compound. It is a bicyclic compound with fused benzene and imidazole nucleus. Various research groups revealed that …
Number of citations: 11 www.indianjournals.com
R Kudirka, RM Barfield, J McFarland, AE Albers… - Chemistry & biology, 2015 - cell.com
There is a need for facile chemistries that allow for chemo- and regioselectivity in bioconjugation reactions. To address this need, we are pioneering site-specific bioconjugation …
Number of citations: 76 www.cell.com
MA Gouda, MA Berghot, GEA El Ghani… - Letters in Organic …, 2020 - researchgate.net
This review describes the synthesis and reactions of substituted pyrazolo [3, 4-b] pyridines as a building block for the synthesis of polyfunctionalized heterocyclic compounds with …
Number of citations: 7 www.researchgate.net

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